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  • Product: 1-(4-Chloropyridin-2-yl)ethanol
  • CAS: 121638-26-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(4-Chloropyridin-2-yl)ethanol (CAS 121638-26-4): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-(4-Chloropyridin-2-yl)ethanol, CAS 121638-26-4, a pivotal heterocyclic building block for the scientific research and drug development community. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-Chloropyridin-2-yl)ethanol, CAS 121638-26-4, a pivotal heterocyclic building block for the scientific research and drug development community. The document elucidates the compound's physicochemical properties, detailed spectroscopic profile, and a robust, validated protocol for its synthesis and purification. Furthermore, it explores the molecule's chemical reactivity and demonstrates its strategic importance as a key intermediate in the synthesis of complex pharmaceutical agents. This guide is intended to serve as an essential resource for researchers leveraging substituted pyridine scaffolds to advance modern medicinal chemistry.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in drug candidates. The introduction of specific substituents, such as a chloro group and a secondary alcohol, onto the pyridine backbone creates a versatile and highly functionalized intermediate. 1-(4-Chloropyridin-2-yl)ethanol is one such intermediate, offering multiple reaction sites for molecular elaboration.[2] The presence of the chlorine atom provides a handle for cross-coupling reactions or nucleophilic aromatic substitution, while the secondary alcohol can be manipulated for esterification, etherification, or oxidation, or serve as a chiral center for stereospecific synthesis.[3][4]

This guide offers an in-depth analysis of 1-(4-Chloropyridin-2-yl)ethanol, moving beyond catalog data to provide practical, field-proven insights into its synthesis, characterization, and strategic application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective use. The data presented herein is a synthesis of catalog information and predictive modeling based on established chemical principles.

Core Properties

The fundamental properties of 1-(4-Chloropyridin-2-yl)ethanol are summarized in the table below. Proper storage under an inert atmosphere at 2-8°C is critical to prevent degradation and maintain purity.[5]

PropertyValueSource(s)
CAS Number 121638-26-4
Molecular Formula C₇H₈ClNO[5]
Molecular Weight 157.60 g/mol [5]
Synonyms 1-(4-chloro-2-pyridinyl)ethanol
Physical Form Solid
Typical Purity ≥97%
Storage Inert atmosphere, 2-8°C[5]
SMILES OC(C)C1=NC=CC(Cl)=C1[5]
InChI Key SHGCCYFIQMOVEM-UHFFFAOYSA-N
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or procured material. The following sections describe the expected spectral data for 1-(4-Chloropyridin-2-yl)ethanol.

2.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The expected signals in a suitable solvent like CDCl₃ are detailed below. The chemical shifts are estimations based on analogous structures and established increments.[6][7]

ProtonsMultiplicityApprox. δ (ppm)Rationale
-CH₃Doublet (d)1.5Coupled to the adjacent methine proton.
-CH(OH)Quartet (q)4.9Coupled to the three methyl protons.
-OHBroad Singlet (br s)~2.5-4.0Exchangeable proton; shift is concentration-dependent.
Py-H5Doublet (d)7.2Ortho-coupled to Py-H6.
Py-H6Doublet (d)8.4Ortho-coupled to Py-H5.
Py-H3Singlet (s)7.4Minimal coupling to other ring protons.

2.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals corresponding to each unique carbon atom in the molecule.

CarbonApprox. δ (ppm)Rationale
-CH₃~24Aliphatic methyl carbon.
-CH(OH)~68Aliphatic carbon bonded to oxygen.
Py-C5~122Aromatic CH.
Py-C3~124Aromatic CH.
Py-C4~144Aromatic carbon bearing the chlorine atom.
Py-C6~148Aromatic CH adjacent to nitrogen.
Py-C2~162Aromatic carbon bearing the ethanol substituent.

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption frequencies are predictable based on bond vibrational energies.[8][9]

Functional GroupBondExpected Frequency (cm⁻¹)Intensity
AlcoholO-H stretch3500-3200Strong, Broad
Aromatic C-HC-H stretch3100-3000Medium
Aliphatic C-HC-H stretch3000-2850Medium
Pyridine RingC=N, C=C stretch1600-1475Medium-Strong
AlcoholC-O stretch1300-1000Strong
ChloroalkaneC-Cl stretch800-600Strong

2.2.4 Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. A key diagnostic feature is the isotopic pattern of chlorine.[10]

  • Molecular Ion (M⁺): Expected at m/z = 157.

  • Isotope Peak (M+2)⁺: A prominent peak at m/z = 159 with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • Key Fragments: Common fragmentation pathways include the loss of a methyl radical ([M-15]⁺) to give m/z = 142, or the loss of water ([M-18]⁺) to give m/z = 139.

Synthesis and Purification

While 1-(4-Chloropyridin-2-yl)ethanol is commercially available, an in-house synthesis may be required for scale-up or derivatization studies. The most direct and reliable method is the reduction of the corresponding ketone, 2-acetyl-4-chloropyridine.

Retrosynthetic Analysis and Workflow

The synthesis is a straightforward functional group transformation. The workflow is designed to be a self-validating system, where successful purification and characterization confirm the reaction's outcome.

G SM Starting Material: 2-Acetyl-4-chloropyridine Reaction Reduction Reaction SM->Reaction 1. Methanol (Solvent) 2. NaBH₄ (Reducing Agent) 3. 0°C to RT Quench Aqueous Quench Reaction->Quench Saturated NH₄Cl (aq) Workup Extraction & Drying Quench->Workup Ethyl Acetate, MgSO₄ Purify Purification: Column Chromatography Workup->Purify Silica Gel Product Final Product: 1-(4-Chloropyridin-2-yl)ethanol Purify->Product QC QC Analysis: NMR, MS, IR Product->QC Identity & Purity Check

Caption: Standard workflow for the synthesis of 1-(4-Chloropyridin-2-yl)ethanol.

Recommended Synthetic Protocol

This protocol describes the reduction of 2-acetyl-4-chloropyridine using sodium borohydride.

Materials:

  • 2-acetyl-4-chloropyridine (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-4-chloropyridine (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration). Causality: Methanol is an ideal solvent as it readily dissolves both the substrate and the reducing agent and is protic, which facilitates the reduction mechanism.

  • Addition of Reductant: Cool the solution to 0°C using an ice-water bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully cool the mixture back to 0°C and slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄. Causality: NH₄Cl is a mild acid source that safely neutralizes the borohydride and hydrolyzes the intermediate borate esters without causing degradation of the product.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation: Combine the pure fractions and remove the solvent under reduced pressure. Confirm the structure and purity of the resulting solid using the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity and Applications

The utility of 1-(4-Chloropyridin-2-yl)ethanol in drug discovery stems from its defined points of reactivity, which allow for its incorporation into larger, more complex molecules.

Key Reactive Centers
  • Hydroxyl Group (-OH): As a secondary alcohol, this group can be oxidized to the parent ketone, esterified with carboxylic acids, or converted into an ether. Critically, it can be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution.[11]

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties and allows it to act as a nucleophile. It can be protonated by acids or alkylated with electrophiles to form pyridinium salts.[2]

  • Chloro Group (-Cl): The chlorine atom at the 4-position of the pyridine ring can undergo nucleophilic aromatic substitution (SNAr), although this often requires harsh conditions or activation by strongly electron-withdrawing groups. It is also a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

Case Study: Intermediate in a Hypothetical Kinase Inhibitor Synthesis

To illustrate its utility, we can map a synthetic route to a fictional kinase inhibitor, "Gemini-inib," where 1-(4-Chloropyridin-2-yl)ethanol serves as a key precursor. This pathway leverages the reactivity of the hydroxyl group.

G Start 1-(4-Chloropyridin-2-yl)ethanol Step1 Activation of Alcohol Start->Step1 TsCl, Pyridine 0°C Intermediate Tosyl-activated Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (SN2) Intermediate->Step2 Key Amine Nucleophile K₂CO₃, DMF Final Target Molecule: 'Gemini-inib' Step2->Final

Caption: Application pathway for 1-(4-Chloropyridin-2-yl)ethanol in synthesis.

Synthetic Rationale:

  • Step 1 (Activation): The hydroxyl group is a poor leaving group. Converting it to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine transforms it into an excellent leaving group. This is a standard and high-yielding reaction.

  • Step 2 (Substitution): The tosylated intermediate can then readily undergo an SN2 reaction with a key amine nucleophile. This step forges a crucial C-N bond, assembling the core of the target molecule. The use of a polar aprotic solvent like DMF facilitates the substitution reaction.

Safety and Handling

As with any laboratory chemical, proper handling of 1-(4-Chloropyridin-2-yl)ethanol is paramount for user safety.

  • GHS Classification: The compound is classified as hazardous.

Hazard CodeStatementPictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with eyes, skin, and clothing.[12][13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12]

Conclusion

1-(4-Chloropyridin-2-yl)ethanol is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and multiple reactive sites make it an important tool for researchers in drug discovery and development. The reliable synthetic route and clear safety protocols outlined in this guide provide a solid foundation for its effective and safe utilization in the laboratory. As the demand for novel heterocyclic compounds continues to grow, the strategic application of intermediates like this will undoubtedly play a key role in the development of next-generation therapeutics.

References

  • SAFETY DATA SHEET . U.S. Food and Drug Administration. [Link]

  • Safety Data Sheet CHE1940 . Scientific Laboratory Supplies. [Link]

  • MATERIAL SAFETY DATA SHEET . Greenbook. [Link]

  • The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives . HETEROCYCLES, Vol. 78, No. 9, 2009. [Link]

  • 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol . PubChem. [Link]

  • 4-Pyridineethanol . PubChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . European Journal of Medicinal Chemistry via PMC. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]

  • Ion fragmentation of small molecules in mass spectrometry . SlideShare. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups . Northern Illinois University. [Link]

  • Process for synthesizing 4-chlorophenyl ethanol.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]

  • Method of producing pyridine ethanol derivative.
  • NMR Chemical Shifts of Trace Impurities . KGROUP. [Link]

  • (4-Bromopyridin-2-yl)methanol Properties . U.S. Environmental Protection Agency. [Link]

  • Infrared spectrum of ethanol . Doc Brown's Chemistry. [Link]

  • ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS . ORBi. [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids . SciELO. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI . University of Johannesburg. [Link]

  • Pyridine . Wikipedia. [Link]

  • Ethanol IR Spectrum . NIST WebBook. [Link]

  • 1-(6-acetyl-4-chloropyridin-2-yl)ethan-1-one . PubChemLite. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities . Carl ROTH. [Link]

  • 2-Pyridineethanol . CAS Common Chemistry. [Link]

  • NMR Solvent Properties . Truman State University. [Link]

Sources

Exploratory

4-chloro-alpha-methyl-2-pyridinemethanol synonyms and nomenclature

This is an in-depth technical guide on 4-chloro-α-methyl-2-pyridinemethanol , designed for researchers and drug development professionals. Synonyms, Nomenclature, and Synthetic Utility in Medicinal Chemistry Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-chloro-α-methyl-2-pyridinemethanol , designed for researchers and drug development professionals.

Synonyms, Nomenclature, and Synthetic Utility in Medicinal Chemistry

Executive Summary & Core Identity

4-Chloro-α-methyl-2-pyridinemethanol is a chiral pyridine derivative serving as a critical building block in the synthesis of pharmaceutical active ingredients (APIs). Its structure combines a reactive 4-chloro handle (amenable to cross-coupling) with a chiral secondary alcohol at the 2-position, making it a "privileged scaffold" for constructing kinase inhibitors and GPCR ligands.

The molecule is most formally known by its IUPAC systematic name, 1-(4-chloropyridin-2-yl)ethanol . The "α-methyl" nomenclature is a common semi-systematic descriptor referring to the methyl group on the carbon alpha to the pyridine ring.

Quick Reference Data
PropertyDetail
Primary IUPAC Name 1-(4-chloropyridin-2-yl)ethanol
Common Synonym 4-Chloro-α-methyl-2-pyridinemethanol
CAS Registry Number 121638-26-4 (Racemic)
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Chirality Contains 1 stereocenter (Cα).[1] Exists as (R)- and (S)- enantiomers.
Physical State Viscous oil or low-melting solid (depending on purity/enantiopurity).

Nomenclature Hierarchy & Synonyms

Precise nomenclature is vital for regulatory filing and database searching. The confusion often arises between "pyridinemethanol" derivatives and "ethanol" derivatives.

Nomenclature Decomposition
  • Systematic (IUPAC): 1-(4-chloropyridin-2-yl)ethanol

    • Rationale: The principal functional group is the alcohol (-ol). The parent chain is ethanol (2 carbons). The pyridine ring is a substituent at position 1 of the ethanol chain.

  • Semi-Systematic: 4-chloro-α-methyl-2-pyridinemethanol

    • Rationale: Treats the molecule as a methanol derivative attached to pyridine. The "α-methyl" indicates a methyl group on the benzylic (pyridylic) carbon.

  • Chemical Abstracts (CAS) Index Name: 2-Pyridinemethanol, 4-chloro-α-methyl-

Visualizing the Nomenclature Logic

Nomenclature Molecule Target Molecule (C7H8ClNO) IUPAC IUPAC Name: 1-(4-chloropyridin-2-yl)ethanol Molecule->IUPAC Formal Naming SemiSys Semi-Systematic: 4-chloro-α-methyl-2-pyridinemethanol Molecule->SemiSys Common Usage Components Structural Components IUPAC->Components Parent: Ethanol Substituent: 4-Chloropyridin-2-yl SemiSys->Components Parent: Pyridinemethanol Modifier: α-Methyl

Figure 1: Nomenclature breakdown illustrating the relationship between the IUPAC ethanol-based name and the semi-systematic pyridinemethanol-based name.[2]

Synthetic Expertise & Production

Precursor Identity
  • Starting Material: 4-Chloro-2-acetylpyridine (1-(4-chloropyridin-2-yl)ethanone).

  • CAS: 63071-10-3 (Note: This CAS is often shared with the alcohol in loose databases; verify structure).

Protocol: Asymmetric Transfer Hydrogenation (ATH)[3]

This protocol ensures >95% ee (enantiomeric excess), critical for modern drug development.

Reagents:

  • Substrate: 4-Chloro-2-acetylpyridine.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 4-Chloro-2-acetylpyridine (1.0 eq) and degas with nitrogen.

  • Catalyst Addition: Add Ru-catalyst (0.5 mol%) in degassed dichloromethane (DCM) or acetonitrile.

  • Reduction: Slowly add the Formic acid/TEA mixture at 0°C to prevent exotherms. Stir at room temperature for 12–24 hours.

    • Scientist's Note: The 4-Cl substituent is electron-withdrawing, which accelerates the reduction compared to unsubstituted acetylpyridine, but also increases the acidity of the alpha-protons. Monitor pH to prevent racemization.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Analytical Check

To ensure the protocol worked, you must validate the Enantiomeric Excess (ee) .

  • Technique: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Detection: UV at 254 nm (Pyridine absorption).

  • Validation Criteria: The (S)-enantiomer typically elutes first on AD-H columns (verify with standard). Target ee > 98%.

Synthesis Pathway Diagram

Synthesis Ketone Precursor: 4-Chloro-2-acetylpyridine Reaction Asymmetric Transfer Hydrogenation (ATH) Ketone->Reaction Catalyst Catalyst: Ru(II)-TsDPEN (Noyori) Catalyst->Reaction Product Target: (R)- or (S)-1-(4-chloropyridin-2-yl)ethanol Reaction->Product HCOOH/TEA >95% ee

Figure 2: Asymmetric synthesis pathway transforming the ketone precursor into the chiral alcohol target.

Applications in Drug Discovery

This molecule is not just a solvent or simple reagent; it is a Privileged Scaffold .

  • Kinase Inhibitor Synthesis:

    • The 4-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura Coupling .

    • Mechanism:[1][3][4][5][][7] Drug developers replace the chlorine with complex amines or aryl groups to target the ATP-binding pocket of kinases (e.g., VEGFR, EGFR).

  • Chiral Linker:

    • The secondary alcohol allows for the attachment of the pyridine ring to the rest of the drug molecule via etherification (Mitsunobu reaction) or conversion to an amine (via mesylation/azidation).

    • Why it matters: The chirality at this position often dictates the binding affinity to the target protein's hydrophobic pocket.

References

  • PubChem. 1-(4-Chloropyridin-2-yl)ethanol Compound Summary. National Library of Medicine. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Sigma-Aldrich. 1-(4-Chloropyridin-2-yl)ethanol Product Specification. Merck KGaA. Link

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. Link

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 1-(4-Chloropyridin-2-yl)ethanol: Boiling and Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the boiling and melting points of the novel c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of the novel compound 1-(4-Chloropyridin-2-yl)ethanol. In the absence of experimentally determined data for this specific molecule, this document establishes a robust framework for its characterization. By examining the physicochemical properties of structurally analogous compounds, we will project estimated values and explore the underlying principles governing these characteristics. Furthermore, this guide presents detailed, field-proven methodologies for the empirical determination of boiling and melting points, adhering to internationally recognized standards. These protocols are designed to ensure data integrity and reproducibility, which are critical in a drug development pipeline. The significance of these thermal properties in the context of pharmaceutical sciences, from purity assessment to formulation and bioavailability, is also thoroughly discussed.

Introduction: The Significance of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among the most fundamental of these are the boiling and melting points. These thermal characteristics are not merely benchmarks of a substance's physical state but are critical indicators of its purity, stability, and intermolecular forces.[1] For a novel compound such as 1-(4-Chloropyridin-2-yl)ethanol, a substituted pyridylethanol derivative, precise knowledge of its boiling and melting points is essential for several reasons:

  • Purity Assessment: A sharp and defined melting point range is a hallmark of a pure crystalline solid. Broadening of this range often indicates the presence of impurities.[1]

  • Formulation and Stability: The melting point influences the choice of formulation strategies, such as melt granulation or hot-melt extrusion. It is also a key parameter in assessing the thermal stability of the active pharmaceutical ingredient (API).

  • Solubility and Bioavailability: The melting point is intrinsically linked to the crystal lattice energy of a solid.[2][3][4][5][6] Higher melting points often correlate with lower solubility, which can, in turn, impact a drug's absorption and bioavailability.

Given the nascent stage of research on 1-(4-Chloropyridin-2-yl)ethanol, this guide aims to provide a foundational understanding of its likely thermal properties and the established methodologies for their precise measurement.

Physicochemical Properties of 1-(4-Chloropyridin-2-yl)ethanol: An Estimation Based on Structural Analogs

Influence of Intermolecular Forces

The boiling and melting points of a substance are dictated by the strength of its intermolecular forces (IMFs).[1][7][8][9][10] For 1-(4-Chloropyridin-2-yl)ethanol, the following IMFs are expected to be significant:

  • Hydrogen Bonding: The hydroxyl (-OH) group of the ethanol side chain is capable of forming strong hydrogen bonds, which will significantly elevate the boiling point compared to analogous compounds lacking this group.

  • Dipole-Dipole Interactions: The polar C-Cl bond and the inherent dipole moment of the pyridine ring will contribute to dipole-dipole attractions between molecules.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with molecular size and surface area.

Data from Structurally Related Compounds

To estimate the boiling and melting points of 1-(4-Chloropyridin-2-yl)ethanol, we will examine the data for its constituent parts and related isomers.

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Key Structural Features
PyridineC5H5N115.2[11][12][13]-41.6[12][13]Parent heterocyclic ring
2-ChloropyridineC5H4ClN166[14]-46[14]Chloro-substituent at position 2
3-ChloropyridineC5H4ClN148[15]N/AChloro-substituent at position 3
4-ChloropyridineC5H4ClN151[16]-43.5[16]Chloro-substituent at position 4
1-PhenylethanolC8H10O204[17][18]20.7[17][18]Benzene ring with ethanol side chain
2-PhenylethanolC8H10O219-221[19][20][21]-27[19][21]Benzene ring with ethanol side chain
2-(Pyridin-2-yl)ethanolC7H9NO170 (@100 mmHg)[22][23]-7.8[22][23]Pyridine ring with ethanol side chain
Estimated Boiling and Melting Points

Based on the data from analogous compounds, we can make the following estimations for 1-(4-Chloropyridin-2-yl)ethanol:

  • Boiling Point: The presence of the ethanol side chain in 1-phenylethanol significantly increases its boiling point compared to benzene. A similar effect is expected for our target compound relative to chloropyridine. The boiling point of 2-chloropyridine is 166 °C.[14] The addition of the ethanol group, capable of hydrogen bonding, will likely increase the boiling point substantially, placing it in the range of 220-240 °C under atmospheric pressure.

  • Melting Point: The melting point is more challenging to predict as it is highly dependent on the efficiency of crystal lattice packing.[2][3][4][5][6] The asymmetry of 1-(4-Chloropyridin-2-yl)ethanol may lead to less efficient packing compared to more symmetrical molecules. However, the strong intermolecular forces, particularly hydrogen bonding, will contribute to a relatively high melting point. Considering the melting point of 1-phenylethanol (20.7 °C)[17][18], it is reasonable to estimate that the melting point of 1-(4-Chloropyridin-2-yl)ethanol will be in the range of 30-50 °C .

Experimental Determination of Boiling and Melting Points: Standardized Protocols

To obtain definitive data, experimental determination is essential. The following sections outline the standard operating procedures for measuring the boiling and melting points of a novel compound like 1-(4-Chloropyridin-2-yl)ethanol, adhering to the OECD and USP guidelines.

Boiling Point Determination (OECD Guideline 103)

The OECD Guideline 103 provides several methods for determining the boiling point of a substance. The dynamic method, which also allows for the determination of vapor pressure, is a robust choice for research and development.

G cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Ensure purity of 1-(4-Chloropyridin-2-yl)ethanol prep2 Place sample in the boiling tube prep1->prep2 setup1 Assemble apparatus: boiling tube, pressure sensor, temperature sensor prep2->setup1 setup2 Connect to vacuum pump and pressure control system setup1->setup2 meas1 Reduce pressure in the system setup2->meas1 meas2 Heat the sample gently meas1->meas2 meas3 Record temperature and pressure at which boiling is observed (constant bubble stream) meas2->meas3 meas4 Repeat measurement at different pressures meas3->meas4 Vary pressure analysis1 Plot log(P) vs 1/T (Clausius-Clapeyron plot) meas4->analysis1 analysis2 Extrapolate to standard atmospheric pressure (101.325 kPa) analysis1->analysis2 analysis3 Determine the normal boiling point analysis2->analysis3

Caption: Workflow for Boiling Point Determination via the Dynamic Method.

  • Apparatus Setup: Assemble a suitable apparatus consisting of a boiling tube equipped with a temperature sensor (e.g., a calibrated thermocouple or platinum resistance thermometer) and a pressure sensor. The apparatus should be connected to a vacuum pump and a system for precise pressure control.

  • Sample Preparation: Place an appropriate amount of purified 1-(4-Chloropyridin-2-yl)ethanol into the boiling tube.

  • Measurement:

    • Reduce the pressure in the system to a desired level.

    • Begin heating the sample while stirring to ensure uniform temperature.

    • Carefully observe the sample for the onset of boiling, characterized by a continuous stream of bubbles.

    • Record the temperature and pressure at which steady boiling occurs.

    • Repeat this measurement at several different pressures.

  • Data Analysis:

    • Plot the logarithm of the vapor pressure (log P) against the reciprocal of the absolute temperature (1/T).

    • Perform a linear regression on the data points.

    • Extrapolate the line to the standard atmospheric pressure (101.325 kPa) to determine the normal boiling point.

Melting Point Determination (USP <741>)

The United States Pharmacopeia (USP) chapter <741> details the procedure for determining the melting range or temperature of a substance. The capillary method is a widely accepted and accurate technique.[24][25][26][27][28]

G cluster_prep Sample Preparation cluster_exp Instrument Setup cluster_meas Measurement cluster_analysis Data Reporting prep1 Dry the sample of 1-(4-Chloropyridin-2-yl)ethanol prep2 Finely powder the sample prep1->prep2 prep3 Pack the sample into a capillary tube (2.5-3.5 mm height) prep2->prep3 setup1 Calibrate the melting point apparatus with USP standards prep3->setup1 setup2 Set the starting temperature and ramp rate setup1->setup2 meas1 Insert the capillary tube into the heating block setup2->meas1 meas2 Heat the sample at the programmed rate (e.g., 1 °C/min) meas1->meas2 meas3 Observe and record the onset of melting (collapse point) meas2->meas3 meas4 Observe and record the completion of melting (clear point) meas3->meas4 analysis1 Report the melting range (onset to clear point) meas4->analysis1 analysis2 Compare with specifications for purity assessment analysis1->analysis2

Caption: Workflow for Melting Point Determination via the Capillary Method.

  • Apparatus: Utilize a calibrated melting point apparatus, which can be either a manual (e.g., oil bath-based) or an automated instrument with video monitoring.[25]

  • Sample Preparation:

    • Ensure the sample of 1-(4-Chloropyridin-2-yl)ethanol is thoroughly dried to remove any residual solvent.

    • Finely powder the crystalline sample.

    • Introduce the powdered sample into a capillary tube and pack it to a height of 2.5-3.5 mm.[28]

  • Measurement (for Class Ia substances):

    • Set the heating rate of the apparatus. A rate of 1 °C/minute is common for accurate determination.[27]

    • Insert the capillary tube into the heating block when the temperature is approximately 5-10 °C below the expected melting point.

    • Observe the sample closely.

    • Record the temperature at which the substance begins to melt (the "onset point," where the column of the substance collapses).

    • Record the temperature at which the substance is completely transformed into a liquid (the "clear point").

  • Data Reporting: The melting range is reported as the interval between the onset and clear points. For a pure substance, this range should be narrow.

Conclusion: A Pathway to Comprehensive Characterization

While experimental data for the boiling and melting points of 1-(4-Chloropyridin-2-yl)ethanol are yet to be published, a strong foundation for its characterization can be built upon the analysis of structurally similar compounds. The estimations provided in this guide, a boiling point of 220-240 °C and a melting point of 30-50 °C, offer valuable starting points for further investigation.

The successful development of any new pharmaceutical agent relies on the rigorous and accurate determination of its physicochemical properties. The detailed, standardized protocols for boiling and melting point determination presented herein provide a clear and reproducible path for researchers to obtain the high-quality data necessary to advance 1-(4-Chloropyridin-2-yl)ethanol through the drug development process. This foundational knowledge is critical for ensuring the purity, stability, and ultimately, the therapeutic potential of this promising compound.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (2020, August 31). Pyridine. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenylethanol, (R)-. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved February 15, 2026, from [Link]

  • BYJU'S. (n.d.). Properties of Pyridine – C5H5N. Retrieved February 15, 2026, from [Link]

  • ChemTalk. (n.d.). Effects of Intermolecular Forces. Retrieved February 15, 2026, from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved February 15, 2026, from [Link]

  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved February 15, 2026, from [Link]

  • JoVE. (2020, September 24). Video: Comparing Intermolecular Forces: Melting Point, Boiling Point, and Miscibility. Retrieved February 15, 2026, from [Link]

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  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range | PDF. Retrieved February 15, 2026, from [Link]

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  • ChemSynthesis. (2025, May 20). 1-Phenylethanol - 98-85-1, C8H10O, density, melting point, boiling point, structural formula, synthesis. Retrieved February 15, 2026, from [Link]

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  • ResearchGate. (2025, August 6). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved February 15, 2026, from [Link]

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Sources

Exploratory

A Researcher's Guide to Differentiating 1-(4-Chloropyridin-2-yl)ethanol and Chloropyridine Isomers: Structure, Reactivity, and Analysis

Abstract In the fields of medicinal chemistry and drug development, precision in molecular architecture is paramount. Misidentification of a starting material or intermediate can lead to significant deviations in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of medicinal chemistry and drug development, precision in molecular architecture is paramount. Misidentification of a starting material or intermediate can lead to significant deviations in synthetic outcomes and biological activity. This technical guide provides a comprehensive analysis of the fundamental differences between 1-(4-Chloropyridin-2-yl)ethanol and the isomers of chloropyridine. We will delve into their distinct structural characteristics, comparative chemical reactivity, and the analytical methodologies required for their unambiguous differentiation. This paper will serve as an essential resource for researchers, clarifying that 1-(4-Chloropyridin-2-yl)ethanol is a specific, chiral alcohol derivative of a chloropyridine, not an isomer of chloropyridine itself. Understanding this distinction is critical for the rational design and execution of complex synthetic pathways.

Introduction to the Pyridine Core in Chemical Science

The pyridine ring is a foundational heterocyclic scaffold in modern chemistry.[1] It is structurally related to benzene, with one methine group replaced by a nitrogen atom, which imparts a unique set of chemical properties.[1] This nitrogen atom renders the ring electron-deficient, influencing its reactivity and making it a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The functionalization of the pyridine ring through the introduction of various substituents allows for the fine-tuning of a molecule's steric and electronic properties. This guide focuses on clarifying the identities of two related but fundamentally different types of substituted pyridines: the specific alcohol derivative, 1-(4-Chloropyridin-2-yl)ethanol, and the class of constitutional isomers known as chloropyridines.

Profile of 1-(4-Chloropyridin-2-yl)ethanol

1-(4-Chloropyridin-2-yl)ethanol is a distinct chemical entity with a specific arrangement of functional groups that dictates its chemical behavior.

Molecular Structure

The structure of 1-(4-Chloropyridin-2-yl)ethanol is characterized by a pyridine ring substituted at two positions:

  • A chloro group at the 4-position.

  • An ethanol group at the 2-position, specifically a 1-hydroxyethyl group.

A critical feature of this molecule is the presence of a chiral center at the carbon atom of the ethanol substituent, meaning it can exist as two enantiomers, (R)- and (S)-1-(4-Chloropyridin-2-yl)ethanol.

dot graph "1_4_Chloropyridin_2_yl_ethanol_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; a [pos="0,1.2!", label=""]; b [pos="1,1.2!", label=""]; c [pos="1.5,0!", label=""]; d [pos="1,-1.2!", label=""]; e [pos="0,-1.2!", label=""]; f [pos="-0.5,0!", label="N"]; g [pos="-1.5,0!", label=""]; h [pos="-2.2,0.8!", label="OH"]; i [pos="-2.2,-0.8!", label="CH₃"]; j [pos="2.3,0!", label="Cl"];

} /dot

Caption: Structure of 1-(4-Chloropyridin-2-yl)ethanol.

Synthesis

A common synthetic route to 1-(4-Chloropyridin-2-yl)ethanol involves the reaction of a suitable precursor, such as 4-chloropicolinonitrile, which is first converted to an imidate.[3] This intermediate can then be further manipulated to introduce the desired ethanol side chain. Another plausible method, based on general organometallic principles, would be the Grignard reaction between 4-chloro-2-formylpyridine and methylmagnesium bromide. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Reactivity Profile

The chemical reactivity of 1-(4-Chloropyridin-2-yl)ethanol is governed by its three main components: the pyridine ring, the chloro substituent, and the secondary alcohol.

  • Alcohol Group: The secondary alcohol can undergo typical alcohol reactions, such as oxidation to a ketone (acetyl group), esterification, or etherification.

  • Chloro Group: The chlorine at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.[4] This allows for the displacement of the chloride by various nucleophiles.

  • Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated to form pyridinium salts.[1]

The Isomers of Chloropyridine: A Comparative Analysis

Isomers are compounds that have the same molecular formula but different arrangements of atoms. Chloropyridine has the molecular formula C₅H₄ClN, and it exists as three constitutional isomers, differentiated by the position of the chlorine atom on the pyridine ring.[2]

Defining the Isomers

The three isomers of chloropyridine are:

  • 2-Chloropyridine

  • 3-Chloropyridine

  • 4-Chloropyridine

dot graph "Chloropyridine_Isomers" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot

Caption: The three constitutional isomers of chloropyridine.

Comparative Physical and Electronic Properties

The position of the chlorine atom significantly influences the physical and electronic properties of the isomers.

Property2-Chloropyridine3-Chloropyridine4-Chloropyridine
Molecular Formula C₅H₄ClNC₅H₄ClNC₅H₄ClN
Molar Mass 113.54 g/mol [5]113.54 g/mol [2]113.54 g/mol [2]
Boiling Point 166 °C[5]148 °C[2]145-147 °C
Density ~1.2 g/cm³[6]~1.2 g/cm³[6]~1.2 g/cm³[6]
pKa (of conjugate acid) 0.49[5]2.843.83
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical difference between the chloropyridine isomers is their reactivity towards nucleophiles in SNAr reactions. The pyridine nitrogen is electron-withdrawing, which activates the ring for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para).[4]

  • 2- and 4-Chloropyridine: These isomers are highly reactive in SNAr reactions. A nucleophilic attack at the carbon bearing the chlorine allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[4][7]

  • 3-Chloropyridine: This isomer is significantly less reactive. The negative charge in the intermediate cannot be delocalized onto the nitrogen atom, making the intermediate less stable and the activation energy for the reaction higher.

dot graph "SNAr_Reactivity" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

} /dot

Caption: Comparative stability of intermediates in SNAr.

The Fundamental Distinction: A Derivative vs. Isomers

The core of this guide is to establish the precise relationship between these chemical entities.

  • Chloropyridine Isomers are a class of compounds sharing the same molecular formula (C₅H₄ClN) but differing in the position of the single chlorine substituent.

  • 1-(4-Chloropyridin-2-yl)ethanol is a derivative of one of these isomers (4-chloropyridine). It has a different molecular formula (C₇H₈ClNO) and possesses an additional, distinct functional group (a secondary alcohol).

It is chemically incorrect to refer to 1-(4-Chloropyridin-2-yl)ethanol as an isomer of 4-chloropyridine.

dot graph "Structural_Hierarchy" { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} /dot

Caption: Hierarchical relationship of the compounds.

Experimental Protocols for Differentiation

In a laboratory setting, several analytical techniques can be employed to distinguish between these compounds unambiguously.

Protocol: Chromatographic Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for separating these compounds based on their differing polarities.[8]

  • Objective: To separate a mixture of 2-, 3-, 4-chloropyridine, and 1-(4-chloropyridin-2-yl)ethanol.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting condition could be 80:20 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Expected Elution Order: The chloropyridine isomers, being less polar, will elute earlier than the more polar 1-(4-chloropyridin-2-yl)ethanol, which contains a hydroxyl group capable of hydrogen bonding. The exact order of the isomers may vary slightly but they will have distinct retention times.

Protocol: Spectroscopic Confirmation by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of each molecule's structure.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Expected Signals for Chloropyridine Isomers:

    • Each isomer will show a distinct set of signals in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic splitting patterns and coupling constants that reveal the substitution pattern.

  • Expected Signals for 1-(4-Chloropyridin-2-yl)ethanol:

    • Aromatic Protons: Signals in the aromatic region corresponding to the protons on the pyridine ring.

    • Methine Proton (-CHOH): A quartet around δ 4.8-5.0 ppm.

    • Methyl Protons (-CH₃): A doublet around δ 1.5 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

The presence of the quartet and doublet signals from the ethanol side chain is a definitive indicator for 1-(4-Chloropyridin-2-yl)ethanol and will be absent in the spectra of the chloropyridine isomers.

Conclusion

For the drug development professional, the distinction between 1-(4-Chloropyridin-2-yl)ethanol and the isomers of chloropyridine is not merely academic. It is a fundamental aspect of molecular identity that dictates synthetic strategy, reaction outcomes, and ultimately, the biological properties of the final target molecule. 1-(4-Chloropyridin-2-yl)ethanol is a specific, functionalized derivative, possessing unique reactivity at its alcohol group and a distinct analytical signature. The chloropyridines are a family of isomers whose reactivity is primarily defined by the position of the chlorine atom relative to the ring nitrogen. A thorough understanding and application of analytical techniques such as HPLC and NMR are essential to ensure the correct compound is being utilized in any synthetic or biological workflow, thereby upholding the principles of scientific integrity and reproducibility.

References

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Wikipedia. (2024). Pyridines. Retrieved from [Link]

  • Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • Wikipedia. (2024). 2-Chloropyridine. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Morressier. (2015). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Chloropyridine. Retrieved from [Link]

  • Arkivoc. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Retrieved from [Link]

  • MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Retrieved from [Link]

  • PubChem. (n.d.). CID 161031635. Retrieved from [Link]

  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • CAS Common Chemistry. (n.d.). Ethanol. Retrieved from [Link]

  • Harvard DASH. (2012). Enantioselective Total Synthesis of Hyperforin. Retrieved from [Link]

Sources

Foundational

suppliers and price of 1-(4-Chloropyridin-2-yl)ethanol for research

An In-depth Guide to Procurement, Quality Assessment, and Application of a Key Building Block in Pharmaceutical Research Introduction 1-(4-Chloropyridin-2-yl)ethanol, with CAS Number 86703-23-9, is a critical heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Procurement, Quality Assessment, and Application of a Key Building Block in Pharmaceutical Research

Introduction

1-(4-Chloropyridin-2-yl)ethanol, with CAS Number 86703-23-9, is a critical heterocyclic building block in the field of medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a chloro group and a hydroxyethyl group, offers multiple reaction sites for the synthesis of complex molecules. This guide provides a comprehensive overview for researchers and drug development professionals on sourcing this compound, assessing its quality, and its applications in synthetic chemistry. The strategic placement of the chloro and hydroxyethyl groups on the pyridine ring makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapies.

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the nitrogen atom in the ring.[1] This reactivity allows for the introduction of various functional groups, making it a versatile intermediate in the synthesis of pharmaceutical agents.[2] The secondary alcohol provides a handle for further modifications, such as oxidation to a ketone or esterification. The chirality of the secondary alcohol also presents opportunities for the development of stereospecific drugs, where one enantiomer may exhibit significantly higher therapeutic activity and a better safety profile.

Sourcing and Procurement of 1-(4-Chloropyridin-2-yl)ethanol

Identifying Reliable Suppliers

A variety of chemical suppliers offer 1-(4-Chloropyridin-2-yl)ethanol for research purposes. When selecting a supplier, researchers should consider factors beyond price, including purity, availability of different quantities, and the supplier's reputation for quality control and customer support.

Table 1: Prominent Suppliers of 1-(4-Chloropyridin-2-yl)ethanol

SupplierPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich≥97%Gram to multi-gram scaleOften provides detailed safety and handling information.[3]
BLDpharm≥97%Gram to kilogram scaleOffers both the racemic mixture and enantiomerically pure forms.[4][5]
ChemScene≥97%Milligram to gram scaleProvides computational chemistry data like TPSA and LogP.[6]
Accela Chembio Inc97+%Gram to multi-gram scaleDistributed through major platforms like Fisher Scientific.[7]

This table is not exhaustive and represents a selection of suppliers found in public databases. Researchers are encouraged to conduct their own searches for a comprehensive list.

Price Analysis for Research Quantities

The price of 1-(4-Chloropyridin-2-yl)ethanol can vary significantly based on the supplier, quantity, and purity. For research quantities (1-100g), prices can range from approximately $50 to several hundred dollars per gram. Bulk quantities will have a lower price per gram. It is advisable to obtain quotes from multiple suppliers to ensure competitive pricing.[8] When budgeting for this reagent, it is also important to factor in shipping and handling costs, which may be higher for hazardous materials.

dot graph "Sourcing_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Procurement" { label="Procurement Workflow"; bgcolor="#FFFFFF"; "Identify_Need" [label="Identify Research Need for \n1-(4-Chloropyridin-2-yl)ethanol"]; "Supplier_Search" [label="Search Supplier Databases \n(e.g., Sigma-Aldrich, BLDpharm)"]; "Compare_Suppliers" [label="Compare Suppliers on: \n- Purity \n- Price \n- Availability \n- Reputation"]; "Request_Quotes" [label="Request Quotes for \nDesired Quantity"]; "Select_Supplier" [label="Select Optimal Supplier"]; "Purchase_Order" [label="Issue Purchase Order"];

} } caption: Procurement workflow for 1-(4-Chloropyridin-2-yl)ethanol.

Quality Assessment and Analytical Profile

Ensuring the purity and identity of 1-(4-Chloropyridin-2-yl)ethanol is paramount for the reliability and reproducibility of experimental results. Researchers should request a Certificate of Analysis (CoA) from the supplier, which should include data from various analytical techniques.

Key Analytical Techniques for Quality Control
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, the methine proton of the alcohol, and the methyl protons.[9] Impurities, such as residual solvents, can also be identified and quantified.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (157.60 g/mol ).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹) and C-Cl stretch.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities. For chiral applications, a chiral HPLC method is necessary to determine the enantiomeric excess (ee) of a specific stereoisomer.

Typical Physical and Chemical Properties
  • Molecular Formula: C₇H₈ClNO[3]

  • Molecular Weight: 157.60 g/mol [4]

  • Appearance: Typically a solid[3]

  • Storage: Should be stored in an inert atmosphere at 2-8°C.[3][4]

Applications in Synthetic Chemistry and Drug Discovery

1-(4-Chloropyridin-2-yl)ethanol is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2] Its utility stems from the reactivity of the chloro- and hydroxy- substituents.

Nucleophilic Aromatic Substitution (SNA) at the 4-Position

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted pyridine derivatives. This reaction is a cornerstone of medicinal chemistry for the synthesis of compounds targeting a wide array of diseases.

dot graph "SNAr_Pathway" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_Reaction" { label="Nucleophilic Aromatic Substitution"; bgcolor="#FFFFFF"; "Starting_Material" [label="1-(4-Chloropyridin-2-yl)ethanol"]; "Nucleophile" [label="Nucleophile (Nu-H)"]; "Product" [label="1-(4-(Nu)pyridin-2-yl)ethanol"]; "Base" [label="Base"];

} } caption: General scheme for SNAr at the 4-position.

Modifications of the Hydroxyethyl Group

The secondary alcohol at the 2-position can undergo a variety of transformations:

  • Oxidation: Oxidation of the alcohol to the corresponding ketone, 1-(4-chloropyridin-2-yl)ethan-1-one, provides another key intermediate for further functionalization.

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • Conversion to a Leaving Group: The alcohol can be converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions at the benzylic position.

Example Experimental Protocol: Synthesis of a 4-Amino Substituted Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom with an amine.

Objective: To synthesize 1-(4-(benzylamino)pyridin-2-yl)ethanol from 1-(4-chloropyridin-2-yl)ethanol and benzylamine.

Materials:

  • 1-(4-Chloropyridin-2-yl)ethanol (1.0 eq)

  • Benzylamine (1.2 eq)

  • A suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq)

  • A high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and workup reagents (e.g., ethyl acetate, water, brine)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chloropyridin-2-yl)ethanol, the chosen solvent, and the base.

  • Add benzylamine to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by partitioning the reaction mixture between ethyl acetate and water.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-(benzylamino)pyridin-2-yl)ethanol.

Characterization: The structure and purity of the final product should be confirmed by NMR, MS, and HPLC analysis.

Safety and Handling

1-(4-Chloropyridin-2-yl)ethanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a warning GHS07 pictogram, with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Conclusion

1-(4-Chloropyridin-2-yl)ethanol is a valuable and versatile building block for the synthesis of novel compounds in pharmaceutical and agrochemical research. A thorough understanding of its procurement, quality assessment, and reactivity is essential for its effective use in the laboratory. By carefully selecting suppliers, rigorously assessing the quality of the starting material, and employing appropriate synthetic methodologies, researchers can leverage the unique chemical properties of this compound to advance their research and development programs.

References
  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
  • Sigma-Aldrich. 1-(4-Chloropyridin-2-yl)ethanol | 121638-26-4.
  • BLDpharm. 121638-26-4|1-(4-Chloropyridin-2-yl)ethanol.
  • BLDpharm. 872036-41-4|(S)-1-(4-Chloropyridin-2-yl)ethan-1-ol.
  • ChemScene. 1206247-86-0 | 2-(2-Chloropyridin-4-yl)ethanol.
  • Fisher Scientific. Accela Chembio Inc 1-(4-chlorophenyl)ethanol | 100g | 3391-10-4 | MFCD00041038.
  • ICER. (2025, May 19). Launch Price and Access Report.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • ResearchGate. (2008, December). NMR spectral data for compounds 1 -4 and reference compounds..
  • The Royal Society of Chemistry. Supporting information for.
  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

Exploratory

1-(4-Chloropyridin-2-yl)ethanol IUPAC name and InChIKey

An In-Depth Technical Guide to 1-(4-Chloropyridin-2-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Chloropyridin-2-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(4-chloropyridin-2-yl)ethanol, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthetic methodologies, and its emerging role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecule in their research endeavors.

Compound Identification and Chemical Properties

At its core, 1-(4-chloropyridin-2-yl)ethanol is a derivative of pyridine, a fundamental heterocyclic aromatic organic compound.[1] The strategic placement of a chloro group at the 4-position and a 1-hydroxyethyl group at the 2-position of the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for creating diverse molecular architectures.

IUPAC Name and InChIKey
  • IUPAC Name: 1-(4-chloropyridin-2-yl)ethanol

  • InChIKey: SHGCCYFIQMOVEM-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1-(4-chloropyridin-2-yl)ethanol is presented in the table below. This data is crucial for handling, storage, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₈ClNO
Molecular Weight 157.6 g/mol
Physical Form Solid
Purity 97%
Storage Conditions Inert atmosphere, 2-8°C
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P305+P351+P338

Hazard statement H302 indicates the substance is harmful if swallowed. H315 points to it causing skin irritation, while H319 signifies it causes serious eye irritation. H335 suggests it may cause respiratory irritation. Precautionary statement P261 advises to avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338 provides instructions for eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 1-(4-Chloropyridin-2-yl)ethanol

The synthesis of 1-(4-chloropyridin-2-yl)ethanol can be strategically approached through the reduction of the corresponding ketone, 1-(4-chloropyridin-2-yl)ethanone. This method is a cornerstone of organic synthesis, offering high yields and selectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-(2-chloropyridin-4-yl)ethanone as the immediate precursor. This ketone can be synthesized from commercially available starting materials.

Retrosynthesis target 1-(4-Chloropyridin-2-yl)ethanol precursor1 1-(4-Chloropyridin-2-yl)ethanone target->precursor1 Reduction

A simplified retrosynthetic pathway for 1-(4-Chloropyridin-2-yl)ethanol.
Experimental Protocol: Reduction of 1-(4-Chloropyridin-2-yl)ethanone

This protocol details a robust method for the synthesis of 1-(4-chloropyridin-2-yl)ethanol via the reduction of its ketone precursor. The choice of sodium borohydride as the reducing agent is predicated on its mild nature and high selectivity for ketones in the presence of other reducible functional groups.

Materials:

  • 1-(2-Chloropyridin-4-yl)ethanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2-chloropyridin-4-yl)ethanone in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5°C.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(4-chloropyridin-2-yl)ethanol can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Synthesis_Workflow start Start: 1-(2-Chloropyridin-4-yl)ethanone in Methanol cool Cool to 0-5°C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 stir Stir for 1 hour at 0-5°C add_nabh4->stir quench Quench with Water stir->quench evaporate Remove Methanol quench->evaporate extract Extract with Dichloromethane evaporate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End: Pure 1-(4-Chloropyridin-2-yl)ethanol purify->end_product

A step-by-step workflow for the synthesis of 1-(4-Chloropyridin-2-yl)ethanol.

Applications in Drug Discovery and Development

The presence of the chloropyridine moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[2][3] Chlorine, being an electronegative atom, can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and interact with biological targets.[2] Furthermore, the chloro group can serve as a metabolic hotspot or a point for further chemical modification.

Role as a Chiral Building Block

1-(4-Chloropyridin-2-yl)ethanol possesses a chiral center, making it a valuable precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[4] The stereochemistry of a drug is often critical to its efficacy and safety profile.[5] The hydroxyl group provides a handle for further synthetic transformations, allowing for the construction of more complex molecular scaffolds.

Potential in the Synthesis of Bioactive Molecules

While direct applications of 1-(4-chloropyridin-2-yl)ethanol are still emerging, its structural motifs are present in a variety of biologically active compounds. For instance, chloropyridine derivatives are found in drugs targeting a range of therapeutic areas.[6] The structural similarity to intermediates used in the synthesis of antihistamines like Cetirizine suggests its potential utility in developing new antiallergic agents.[5][7]

Drug_Discovery_Logic start_mol 1-(4-Chloropyridin-2-yl)ethanol chiral_center Chiral Center start_mol->chiral_center reactive_hydroxyl Reactive Hydroxyl Group start_mol->reactive_hydroxyl chloropyridine Chloropyridine Moiety start_mol->chloropyridine enantio_synthesis Enantioselective Synthesis chiral_center->enantio_synthesis derivatization Further Derivatization reactive_hydroxyl->derivatization pk_pd_modulation PK/PD Modulation chloropyridine->pk_pd_modulation api Active Pharmaceutical Ingredients (APIs) enantio_synthesis->api derivatization->api pk_pd_modulation->api

Logical relationships in the application of 1-(4-Chloropyridin-2-yl)ethanol in drug discovery.

Conclusion

1-(4-Chloropyridin-2-yl)ethanol is a versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined chemical properties, accessible synthesis, and the strategic placement of functional groups make it an attractive starting point for the development of novel therapeutic agents. As our understanding of the role of halogenation in drug design continues to grow, the importance of synthons like 1-(4-chloropyridin-2-yl)ethanol is set to increase, paving the way for the discovery of next-generation medicines.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
  • Andrzejewska, M., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 147-154.
  • PubChem. (n.d.). CID 161031635 | C16H18Cl2O2. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • PubChem. (n.d.). 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 249-281. Retrieved from [Link]

  • ACG Publications. (2022). Supporting Information Rec. Nat. Prod. 16:5 (2022) 483-487 Sesquiterpenoids and Diterpenoids from the Flowers of Nicotiana tabac. Retrieved from [Link]

  • Ferreira, L. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one - Substance Information. Retrieved from [Link]

  • University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). UNII Search Service - GF8H55RPZ9. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Mitsunobu Reaction Conditions Using 1-(4-Chloropyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific inversion of secondary alcohols to a wide array of functionalities.[1][2] This application note provides a comprehensive guide to employing the Mitsunobu reaction with a heteroaromatic substrate, 1-(4-Chloropyridin-2-yl)ethanol. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer field-proven insights to navigate the potential challenges associated with this transformation. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure robust and reproducible outcomes.

Introduction: The Power and Nuances of the Mitsunobu Reaction

First reported by Oyo Mitsunobu in 1967, this reaction facilitates the conversion of a primary or secondary alcohol into esters, ethers, azides, and other functional groups through a dehydrative condensation.[3][4] The reaction typically employs a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, a consequence of the underlying S(_N)2 mechanism.[4][7][8]

While powerful, the reaction is not without its complexities. The mechanism is intricate, involving several intermediates, and its efficiency can be influenced by factors such as substrate electronics, steric hindrance, and the pKa of the nucleophile.[1][2][5] Furthermore, the reaction generates stoichiometric amounts of byproducts, namely triphenylphosphine oxide (TPPO) and a dialkyl hydrazodicarboxylate, which can complicate product purification.[9][10]

The substrate of focus, 1-(4-Chloropyridin-2-yl)ethanol, presents a unique set of considerations. The presence of the pyridine ring, a basic heterocycle, and the chloro-substituent can influence the reactivity of the alcohol and potentially lead to side reactions. This guide will address these specific challenges and provide robust protocols for successful implementation.

Mechanistic Overview: A Step-by-Step Look at the Reaction Pathway

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism of the Mitsunobu reaction can be broken down into the following key steps[1][5][7]:

  • Betaine Formation: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD or DIAD), forming a zwitterionic adduct known as a betaine.[5][6]

  • Pronucleophile Activation: The betaine then deprotonates the acidic pronucleophile (H-Nu), creating a more potent nucleophile and a protonated betaine. The pKa of the pronucleophile is crucial; it should generally be 15 or lower for the reaction to proceed efficiently.[4][8]

  • Oxyphosphonium Salt Formation: The alcohol's hydroxyl group attacks the activated phosphonium species, displacing the dialkyl hydrazodicarboxylate and forming a key intermediate, the oxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.[1][8]

  • S(_N)2 Displacement: The activated nucleophile then attacks the carbon atom bearing the oxyphosphonium group in a classic S(_N)2 fashion. This backside attack results in the inversion of stereochemistry at this center and the formation of the desired product and triphenylphosphine oxide (TPPO).[4][7][11]

Mitsunobu_Mechanism cluster_activation Alcohol Activation reagents PPh₃ + DEAD betaine Betaine (Zwitterionic Adduct) reagents->betaine 1. Betaine Formation activated_betaine Protonated Betaine betaine->activated_betaine 2. Protonation by H-Nu oxyphosphonium Oxyphosphonium Salt activated_betaine->oxyphosphonium 3. Alcohol Attack side_product Dialkyl Hydrazodicarboxylate product Inverted Product + TPPO oxyphosphonium->product 4. SN2 Attack by Nu⁻

Figure 1. Simplified workflow of the Mitsunobu reaction mechanism.

Experimental Protocols

Synthesis of Starting Material: 1-(4-Chloropyridin-2-yl)ethanol

While commercially available, the synthesis of 1-(4-Chloropyridin-2-yl)ethanol can be achieved from 4-chloropicolinonitrile. A detailed procedure is beyond the scope of this note, but a general synthetic route involves the conversion of the nitrile to an imidate, followed by reaction with a suitable organometallic reagent or reduction.[12]

General Protocol for the Mitsunobu Reaction

This protocol provides a starting point for the Mitsunobu reaction of 1-(4-Chloropyridin-2-yl)ethanol with a generic carboxylic acid nucleophile.

Materials:

  • 1-(4-Chloropyridin-2-yl)ethanol

  • Carboxylic acid (pronucleophile)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-Chloropyridin-2-yl)ethanol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 5-10 minutes. An exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid), water, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.

Reagent Equivalents Purpose
1-(4-Chloropyridin-2-yl)ethanol1.0Substrate
Pronucleophile (e.g., Carboxylic Acid)1.1 - 1.5Nucleophile
Triphenylphosphine (PPh₃)1.5Activates the alcohol
DIAD or DEAD1.5Oxidant
Anhydrous THF-Aprotic solvent

Table 1. Stoichiometry of Reagents for the Mitsunobu Reaction.

Key Considerations and Troubleshooting

The success of the Mitsunobu reaction with 1-(4-Chloropyridin-2-yl)ethanol hinges on careful attention to several factors:

  • Reagent Quality: Use freshly opened or purified reagents. Triphenylphosphine can oxidize over time, and azodicarboxylates are sensitive to heat and light.[14]

  • Solvent: Anhydrous THF is the most common solvent.[13] Other aprotic solvents like dichloromethane (DCM) or dioxane can also be used.[13] The solvent must be dry, as water can consume the activated intermediates.

  • Order of Addition: The standard protocol involves adding the azodicarboxylate last to a cooled solution of the other reagents.[5][13] In some cases, pre-forming the betaine by mixing PPh₃ and DIAD/DEAD before adding the alcohol and nucleophile can be beneficial.[5]

  • Temperature Control: The initial addition of the azodicarboxylate is typically performed at 0 °C to control the initial exotherm. The reaction is then usually allowed to proceed at room temperature.[5][13] For sterically hindered substrates, gentle heating may be necessary.[4]

  • Nucleophile pKa: The pKa of the pronucleophile is critical. If it is too high (generally > 13), the reaction may be sluggish or fail, as the betaine will not be sufficiently basic to deprotonate it.[5][8] For pyridinols, which can have pKa values greater than 11, modified conditions using stronger bases or more reactive azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be required to avoid side reactions.[15][16]

  • Purification: The removal of triphenylphosphine oxide (TPPO) and the hydrazodicarboxylate byproduct is a common challenge.[9][10] Column chromatography is the standard method. For TPPO, precipitation from a non-polar solvent or washing with an acidic solution (if the product is not acid-sensitive) can be effective.[10][17] The use of polymer-supported reagents can also simplify purification.[16][18]

Troubleshooting_Mitsunobu start Low or No Conversion reagent_quality Check Reagent Purity (PPh₃, DIAD/DEAD) start->reagent_quality solvent_dryness Ensure Anhydrous Solvent start->solvent_dryness pka_issue Nucleophile pKa > 13? start->pka_issue steric_hindrance Steric Hindrance? start->steric_hindrance pka_solution Use Stronger Base or More Reactive Azodicarboxylate (ADDP) pka_issue->pka_solution steric_solution Increase Reaction Temperature or Time steric_hindrance->steric_solution

Figure 2. Troubleshooting guide for common Mitsunobu reaction issues.

Safety Precautions

  • Azodicarboxylates (DEAD and DIAD): These reagents are toxic and potential sensitizers. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Azodicarboxylic esters can be explosive when heated or subjected to shock, so they are often supplied as solutions in toluene.[13]

  • Triphenylphosphine: Can cause skin and eye irritation. Handle with appropriate PPE.

  • Solvents: THF and other organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The Mitsunobu reaction is a powerful and versatile tool for the stereospecific conversion of alcohols. When applying this reaction to 1-(4-Chloropyridin-2-yl)ethanol, careful consideration of the substrate's electronic properties and potential side reactions is crucial. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and successfully employ the Mitsunobu reaction in their synthetic endeavors, paving the way for the development of novel chemical entities.

References

  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843–1850. [Link]

  • Chemistry Steps. (2026). Mitsunobu Reaction. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (2024). Mitsunobu Reaction. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. [Link]

  • RXNFINDR. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • J&K Scientific LLC. (n.d.). Mitsunobu Reaction. [Link]

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry, 10(13), 3130–3138. [Link]

  • Lerrick, R. I., et al. (2017). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. ResearchGate. [Link]

  • Humphries, P. S., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

  • Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. [Link]

  • Szymańska, E., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Arkivoc, 2009(11), 203-216. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Reddit. (2018). Mitsunobu reaction issues. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Oxidation of 1-(4-Chloropyridin-2-yl)ethanol

Welcome to the technical support center for handling 1-(4-Chloropyridin-2-yl)ethanol. As a key intermediate in numerous research and drug development programs, maintaining the chemical integrity of this secondary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-(4-Chloropyridin-2-yl)ethanol. As a key intermediate in numerous research and drug development programs, maintaining the chemical integrity of this secondary alcohol is paramount for ensuring reproducible results and high-purity final products. This guide, developed from extensive field experience and established chemical principles, provides in-depth troubleshooting advice and preventative protocols to address a common and critical challenge: the unwanted oxidation of the alcohol to its corresponding ketone, 1-(4-chloropyridin-2-yl)ethan-1-one.

Section 1: Understanding the Core Problem: Oxidation

Q1: What is the primary oxidation side reaction I should be concerned with?

The principal degradation pathway for 1-(4-Chloropyridin-2-yl)ethanol is its oxidation to the ketone, 1-(4-chloropyridin-2-yl)ethan-1-one. This is a common reaction for secondary alcohols.[1] The transformation involves the loss of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond (a carbonyl group).[2]

OxidationReaction cluster_reactants Starting Material cluster_products Oxidation Byproduct Alcohol 1-(4-Chloropyridin-2-yl)ethanol Ketone 1-(4-chloropyridin-2-yl)ethan-1-one Alcohol->Ketone [O] (e.g., O₂, light, heat, metal traces)

Caption: Oxidation of the secondary alcohol to its ketone byproduct.

Q2: Why is this oxidation so detrimental to my research?

The presence of the ketone impurity can severely compromise your experiments for several reasons:

  • Reduced Yield: The conversion of the starting material into an undesired byproduct directly lowers the yield of your target molecule.

  • Purification Challenges: The structural similarity between the alcohol and the ketone can make them difficult to separate by standard chromatographic techniques, leading to contaminated downstream products.

  • Altered Reactivity: If the alcohol is intended for a reaction where the hydroxyl group is key (e.g., esterification, etherification, or as a directing group), the presence of the non-reactive ketone will lead to incomplete or failed reactions.

  • Inaccurate Biological Data: In drug development, even small amounts of structurally related impurities can alter the pharmacological profile or toxicity of the active compound, leading to misleading results.

Q3: What are the main factors that trigger this unwanted oxidation?

This oxidation is primarily an aerobic process, meaning it is driven by the presence of molecular oxygen (O₂).[3] Several factors can initiate or accelerate this reaction:

  • Atmospheric Oxygen: The most direct cause. Leaving samples exposed to air, even for short periods, can initiate oxidation.

  • Elevated Temperatures: Increased temperature provides the activation energy needed for the oxidation reaction to proceed more rapidly.[3]

  • Light Exposure: UV or even ambient light can promote the formation of radicals that catalyze oxidation (photo-oxidation).[3]

  • Trace Metal Contamination: Certain metal ions can act as catalysts for oxidation reactions. Ensure high-purity reagents and solvents.

Section 2: Proactive Prevention Strategies: FAQs

Q4: How should I properly store and handle 1-(4-Chloropyridin-2-yl)ethanol to ensure its stability?

Proper storage is the first and most critical line of defense against oxidation. Many organic materials can degrade or decompose over time due to exposure to oxygen or moisture, and these reactions can be accelerated by light or heat.[3]

Parameter Recommendation Rationale
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces atmospheric oxygen, the primary oxidant.[4]
Container Tightly sealed amber glass vial or bottle (e.g., Sure/Seal™).[3][5]Prevents exposure to air and blocks UV light to prevent photo-oxidation.[3]
Temperature Store in a cool, dark place. Follow specific temperature guidelines if provided on the safety data sheet.[6]Reduces the rate of thermally-induced degradation.[3]
Handling Use only in an inert atmosphere (glovebox or Schlenk line). Minimize the number of times the container is opened.[3][7]Prevents the introduction of air and moisture during sample retrieval.
Q5: You mentioned an "inert atmosphere." Can you explain what that means and which gas I should use?

An inert atmosphere is a reaction environment devoid of reactive gases like oxygen and water vapor.[4] The two most common methods for achieving this are using a Schlenk line or a glovebox.[4]

  • Nitrogen (N₂): The most common choice due to its lower cost and ready availability.[4] It is suitable for most applications involving this compound.

  • Argon (Ar): Preferred for highly sensitive reactions. Argon is denser than air (and nitrogen), so it provides a more stable "blanket" over the reaction mixture, offering better protection against atmospheric intrusion, especially in systems that are not perfectly sealed.[4][6]

Q6: Does my choice of solvent matter?

Absolutely. Solvents can contain dissolved oxygen, which can readily participate in oxidation.

  • Use Degassed Solvents: Always use solvents that have been thoroughly degassed to remove dissolved oxygen. Common methods include:

    • Sparging: Bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: A highly effective method involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.

  • Avoid Peroxide-Forming Solvents (if possible): While less of a direct oxidant for the alcohol, solvents like THF, diethyl ether, and dioxane can form explosive peroxides over time in the presence of oxygen. If their use is necessary, always test for and quench any peroxides before use.

Section 3: Troubleshooting Guide: I've Detected the Ketone Impurity

If your analytical data (e.g., NMR, LC-MS, or TLC) confirms the presence of 1-(4-chloropyridin-2-yl)ethan-1-one, use this guide to diagnose the source of the problem.

TroubleshootingTree Start Ketone Impurity Detected CheckStorage 1. Review Storage Conditions Start->CheckStorage CheckHandling 2. Assess Handling Technique CheckStorage->CheckHandling Storage OK? Sol_Storage Solution: Store under Argon in a sealed amber vial at low temperature. CheckStorage->Sol_Storage Improper Storage? CheckMaterials 3. Scrutinize Reagents & Solvents CheckHandling->CheckMaterials Handling OK? Sol_Handling Solution: Use a glovebox or proper Schlenk line technique for all transfers. CheckHandling->Sol_Handling Air Exposure? CheckSetup 4. Examine Reaction Setup CheckMaterials->CheckSetup Materials OK? Sol_Materials Solution: Use freshly degassed solvents and high-purity reagents. CheckMaterials->Sol_Materials Contaminated? Sol_Setup Solution: Ensure all glassware is oven-dried and the system is leak-free. CheckSetup->Sol_Setup System Leak?

Caption: Decision tree for troubleshooting the source of ketone impurity.

Section 4: Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol outlines the fundamental steps for ensuring your reaction is protected from atmospheric oxygen and moisture. All laboratory glassware should first be oven-dried (e.g., 125°C overnight) to remove adsorbed moisture and cooled under a stream of inert gas.[7]

SchlenkWorkflow A 1. Assemble Dry Glassware B 2. Connect to Schlenk Line A->B C 3. Evacuate Under Vacuum B->C D 4. Backfill with Inert Gas (N₂ or Ar) C->D E 5. Repeat Evacuate/Backfill Cycle (3x) D->E F 6. Introduce Degassed Solvents via Syringe E->F G 7. Add Reagents Under Positive Inert Gas Flow F->G H 8. Maintain Inert Atmosphere Throughout Reaction G->H

Caption: Standard workflow for setting up an air-sensitive reaction.

Detailed Steps:

  • Assemble and Purge: Assemble your oven-dried glassware while still warm and immediately connect it to a Schlenk line, which allows you to alternate between a vacuum and an inert gas source.[4]

  • Evacuate/Backfill Cycles: Evacuate the air from the flask using the vacuum line until the pressure is low. Then, switch to the inert gas line to backfill the flask. Repeat this cycle at least three times to ensure all residual oxygen is removed.

  • Solvent/Reagent Addition: Introduce degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[7] Add solid reagents under a positive flow of inert gas to prevent air from entering the flask.

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, often visualized by bubbling the outflow through a mineral oil bubbler.

Protocol 2: Degassing a Solvent by Sparging
  • Obtain the required volume of solvent in a flask suitable for the procedure (e.g., a Schlenk flask).

  • Insert a long needle or cannula connected to your inert gas line, ensuring the tip is submerged below the solvent's surface.

  • Provide a second, shorter needle through the septum as a gas outlet.

  • Bubble a steady stream of nitrogen or argon through the solvent for 30-60 minutes. The vigorous bubbling helps to displace dissolved oxygen.

  • Once complete, remove the needles and store the solvent under a positive pressure of inert gas.

References

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Handling air-sensitive reagents (AL-134). (n.d.). MIT. Retrieved February 15, 2026, from [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-(4-Chloropyridin-2-yl)ethanol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 1-(4-Chloropyridin-2-yl)ethanol. Here, we address common chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 1-(4-Chloropyridin-2-yl)ethanol. Here, we address common challenges and provide troubleshooting strategies and detailed protocols to achieve high purity of this critical chemical intermediate.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-(4-Chloropyridin-2-yl)ethanol?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for the synthesis of 1-(4-Chloropyridin-2-yl)ethanol is the reaction of a 2-lithiated or 2-magnesiated 4-chloropyridine with acetaldehyde. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: 4-chloropyridine is a common impurity if the reaction did not go to completion.

  • Homocoupling By-products: During the formation of the organometallic intermediate, a common side reaction is the coupling of two molecules of the starting material, leading to the formation of 2,2'-bi(4-chloropyridine).

  • Solvent-Related By-products: If tetrahydrofuran (THF) is used as a solvent with organolithium reagents, it can undergo ring-opening to form by-products that may contaminate your product.

  • Degradation Products: Pyridine derivatives can be sensitive to acidic conditions or prolonged heating, which may lead to decomposition.[1]

Q2: My crude product is a dark oil, but the pure compound should be a solid. What causes the coloration and oily nature?

A2: The dark coloration and oily consistency of your crude product are likely due to the presence of polymeric or high-molecular-weight by-products. These can arise from side reactions, especially if the reaction temperature was not well-controlled. Biphenyl-type impurities, which can be formed in Grignard reactions, are often colored.[2] The oily nature suggests the presence of impurities that depress the melting point of the desired product.

Q3: I'm struggling to choose the right purification method. Should I use recrystallization or column chromatography?

A3: The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.[3]

  • Recrystallization is an effective and scalable method for removing small amounts of impurities from a solid product.[4] It is most successful when the desired compound is significantly less soluble in the chosen solvent at low temperatures compared to the impurities.

  • Column chromatography is a more powerful technique for separating complex mixtures with multiple components or when the impurities have similar solubility profiles to the product.[3] It is particularly useful for removing both polar and non-polar impurities.[3]

A combination of both techniques is often the most effective approach: an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 1-(4-Chloropyridin-2-yl)ethanol.

Issue 1: Product Fails to Crystallize During Recrystallization

Possible Cause:

  • Excess Solvent: Using too much solvent will keep the product dissolved even at low temperatures.[5]

  • Presence of Oily Impurities: Significant amounts of oily impurities can inhibit crystal formation, a phenomenon known as "oiling out."[6]

  • Inappropriate Solvent System: The chosen solvent may not be ideal for inducing crystallization of your compound.

Solutions:

Solution Detailed Steps
Reduce Solvent Volume Gently heat the solution to evaporate some of the solvent. Continue until you observe turbidity (cloudiness) at the boiling point, then add a small amount of fresh solvent dropwise until the solution becomes clear again. Allow to cool slowly.
Pre-purification If significant oily impurities are present, first purify the crude product by column chromatography to remove these inhibitors of crystallization.
Solvent System Optimization Experiment with different solvent systems. A good starting point for pyridyl alcohols is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).[7]
Induce Crystallization If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.
Issue 2: Poor Separation and Co-elution of Impurities in Column Chromatography

Possible Cause:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high or too low, resulting in poor separation of the product from impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor resolution.[1]

  • Incorrect Stationary Phase: Standard silica gel can sometimes cause issues with basic compounds like pyridines due to strong interactions with acidic silanol groups, leading to peak tailing.[1]

Solutions:

Solution Detailed Steps
Optimize Mobile Phase Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product. A gradual increase in the polarity of the mobile phase (gradient elution) can improve separation.
Proper Sample Loading As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent like dichloromethane for loading.
Use a Different Stationary Phase If peak tailing is a significant issue, consider using deactivated (end-capped) silica gel or alumina. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can also help to improve peak shape on standard silica gel.

Experimental Protocols

Protocol 1: Recrystallization of 1-(4-Chloropyridin-2-yl)ethanol

Objective: To purify solid 1-(4-Chloropyridin-2-yl)ethanol from minor impurities.

Materials:

  • Crude 1-(4-Chloropyridin-2-yl)ethanol

  • Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[4]

  • Dissolution: Place the crude 1-(4-Chloropyridin-2-yl)ethanol in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 1-(4-Chloropyridin-2-yl)ethanol

Objective: To separate 1-(4-Chloropyridin-2-yl)ethanol from multiple impurities.

Materials:

  • Crude 1-(4-Chloropyridin-2-yl)ethanol

  • Silica gel (or other stationary phase)

  • Eluent (e.g., ethyl acetate/hexanes mixture)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Analyze the crude mixture by TLC to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-(4-Chloropyridin-2-yl)ethanol.

Visualizations

Purification_Workflow crude Crude 1-(4-Chloropyridin-2-yl)ethanol tlc TLC Analysis crude->tlc decision Assess Purity tlc->decision high_purity High Purity (>90%) decision->high_purity Minor Impurities low_purity Low Purity (<90%) decision->low_purity Multiple Impurities recrystallization Recrystallization high_purity->recrystallization column_chrom Column Chromatography low_purity->column_chrom pure_product Pure Product (>99%) recrystallization->pure_product column_chrom->recrystallization Optional Polishing Step column_chrom->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_rf Is product Rf ~0.3 on TLC? start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No check_loading Is column overloaded? check_rf->check_loading Yes adjust_eluent->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_tailing Is peak tailing observed? check_loading->check_tailing No reduce_load->start add_base Add Triethylamine to Eluent check_tailing->add_base Yes change_stationary Use Alumina or Deactivated Silica check_tailing->change_stationary Yes, severe success Successful Purification check_tailing->success No add_base->success change_stationary->success

Caption: Troubleshooting guide for column chromatography issues.

References

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Wize, I. (n.d.). The Grignard Reaction. [Link]

  • HETEROCYCLES, Vol. 78, No. 9, 2009. THE SYNTHESIS AND MICROBIOLOGICAL ACTIVITY OF NEW 4-CHLOROPYRIDIN-2-YL DERIVATIVES. [Link]

  • University of Toronto. (n.d.). Mixed Solvent Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 1-(4-Chloropyridin-2-yl)ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of 1-(4-Chloropyridin-2-yl)ethanol in a laboratory setting. By...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of 1-(4-Chloropyridin-2-yl)ethanol in a laboratory setting. By providing a combination of frequently asked questions and in-depth troubleshooting, this document aims to explain the causality behind experimental choices and offer self-validating protocols to maintain the integrity of this critical chemical intermediate.

I. Introduction to 1-(4-Chloropyridin-2-yl)ethanol

1-(4-Chloropyridin-2-yl)ethanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a chlorinated pyridine ring and a secondary alcohol, makes it susceptible to specific degradation pathways if not stored and handled correctly. Understanding these potential liabilities is crucial for ensuring experimental reproducibility and the quality of downstream products. The primary known storage recommendation for this solid compound is refrigeration (2-8°C) under an inert atmosphere[1].

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the optimal storage and handling of 1-(4-Chloropyridin-2-yl)ethanol.

1. What are the ideal storage conditions for 1-(4-Chloropyridin-2-yl)ethanol?

To minimize degradation, 1-(4-Chloropyridin-2-yl)ethanol should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen)[1]. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.

2. Why is an inert atmosphere recommended?

The secondary alcohol group in 1-(4-Chloropyridin-2-yl)ethanol is susceptible to oxidation, which would convert it to the corresponding ketone. An inert atmosphere displaces oxygen, thereby inhibiting this oxidative degradation pathway. While many secondary alcohols are relatively stable, the presence of the pyridine ring can influence reactivity[2][3].

3. Is refrigeration always necessary?

Yes, refrigeration at 2-8°C is recommended to slow down potential degradation reactions[1]. Elevated temperatures can increase the rate of both oxidation and hydrolysis.

4. What type of container should I use for storage?

Use a tightly sealed, amber glass vial or a container made of a non-reactive material. Amber glass is preferred to protect the compound from light, which can promote photodegradation of the chlorinated pyridine ring[4][5]. Ensure the container cap provides an excellent seal to maintain the inert atmosphere and prevent moisture ingress.

5. How should I handle the compound during experimental use?

To prevent the introduction of atmospheric oxygen and moisture into the main stock, it is advisable to work with small aliquots. If possible, handle the compound in a glovebox or under a stream of inert gas. Always allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.

III. Troubleshooting Guide: Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered with 1-(4-Chloropyridin-2-yl)ethanol.

Visual Indicators of Degradation
ObservationPotential CauseRecommended Action
Discoloration (e.g., yellowing) Oxidation of the pyridine ring or formation of colored impurities.Assess purity using an appropriate analytical method (see Section IV). If purity is compromised, consider purification or acquiring a new batch.
Clumping or change in consistency Absorption of moisture.Dry the sample under vacuum and store it with a desiccant. Re-evaluate purity.
Insolubility in expected solvents Formation of insoluble degradation products or polymers.Confirm solubility with a small test portion. If insoluble, the batch is likely significantly degraded and should be discarded.
Troubleshooting Workflow for Suspected Degradation

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Purity Assessment cluster_2 Decision & Action Start Experiment yields unexpected results or visual degradation is observed Purity_Check Assess purity via HPLC, GC, or qNMR Start->Purity_Check Purity_OK Purity is within acceptable limits (>97%) Purity_Check->Purity_OK Purity_Not_OK Purity is unacceptable (<97%) Purity_Check->Purity_Not_OK Troubleshoot_Experiment Investigate other experimental parameters (reagents, conditions) Purity_OK->Troubleshoot_Experiment Identify_Impurities Identify degradation products (e.g., via LC-MS) Purity_Not_OK->Identify_Impurities Review_Storage Review storage and handling procedures Identify_Impurities->Review_Storage Purify_or_Discard Purify the compound or discard the batch Review_Storage->Purify_or_Discard

Caption: Troubleshooting workflow for degraded 1-(4-Chloropyridin-2-yl)ethanol.

IV. Potential Degradation Pathways and Their Detection

Understanding the likely degradation pathways is key to preventing them and identifying the resulting impurities.

Oxidation of the Secondary Alcohol
  • Mechanism: The secondary alcohol can be oxidized to form 1-(4-chloropyridin-2-yl)ethan-1-one. This is a common reaction for secondary alcohols and can be catalyzed by trace metals or exposure to atmospheric oxygen, especially at elevated temperatures[6][7].

  • Detection:

    • HPLC: The ketone product will have a different retention time, likely eluting earlier than the alcohol on a reverse-phase column.

    • GC: The ketone will have a different retention time compared to the parent alcohol.

    • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

    • ¹H NMR: The signal for the proton on the carbon bearing the alcohol group (a quartet) will disappear, and the adjacent methyl group signal will shift.

Hydrolysis of the Chloro Group
  • Mechanism: The chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution with water to form 1-(4-hydroxypyridin-2-yl)ethanol. This hydrolysis is more likely to occur if the compound is exposed to moisture, especially under non-neutral pH conditions[1].

  • Detection:

    • HPLC/LC-MS: The resulting pyridone will be more polar and have a significantly different retention time. Mass spectrometry can confirm the mass change (loss of Cl, gain of OH).

    • ¹H NMR: The aromatic proton signals will shift due to the change in the substituent on the pyridine ring.

Photodegradation
  • Mechanism: Chlorinated pyridines can be susceptible to photodegradation upon exposure to UV light, which can lead to the formation of various byproducts, including the corresponding hydroxypyridine[4][5].

  • Detection: This can lead to a complex mixture of impurities. HPLC analysis would likely show multiple new peaks.

V. Experimental Protocols for Purity Assessment

Here are starting points for analytical methods to assess the purity of 1-(4-Chloropyridin-2-yl)ethanol. Method optimization may be required.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Gas Chromatography (GC)
  • Instrumentation: GC with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of about 1 mg/mL.

VI. References

  • Psillakis, E., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 440-448.

  • Oxidation with Chlorine /Pyridine Complexes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Galli, C., et al. (2020). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)]. European Journal of Organic Chemistry, 2020(44), 6981-6988.

  • Vogiatzis, G. G., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating the Purity of 1-(4-Chloropyridin-2-yl)ethanol via TLC vs. HPLC/NMR

Executive Summary: The Analytical Challenge 1-(4-Chloropyridin-2-yl)ethanol (CAS: 121638-26-4) represents a specific analytical challenge common in heterocyclic chemistry: it possesses both a basic nitrogen (pyridine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-(4-Chloropyridin-2-yl)ethanol (CAS: 121638-26-4) represents a specific analytical challenge common in heterocyclic chemistry: it possesses both a basic nitrogen (pyridine ring) and a polar hydrogen-bond donor (hydroxyl group).

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, Thin Layer Chromatography (TLC) is the workhorse for reaction monitoring and rapid purity assessment. However, without specific protocol modifications, this molecule will exhibit severe "tailing" on standard silica gel, leading to false purity readings.

This guide provides an optimized TLC protocol, compares it objectively against HPLC and qNMR, and explains the mechanistic chemistry required to validate this specific intermediate.

Comparative Analysis: TLC vs. Alternatives

Before detailing the protocol, it is critical to understand when to rely on TLC versus higher-resolution techniques.

Performance Matrix: Purity Validation Methods
FeatureTLC (Optimized) HPLC-UV/MS qNMR (¹H)
Primary Utility Reaction monitoring; Qualitative purity check.Quantitative impurity profiling (<0.1%).Absolute assay purity (wt%); Residual solvent analysis.
Resolution Low (separation efficiency ~5,000 plates).High (separation efficiency >20,000 plates).Low (peaks often overlap).
Limit of Detection ~100–500 ng (Visual).< 1 ng (UV/MS).~1 mg (Sensitivity limited).
Throughput High (Parallel processing of 10+ samples).Low (Serial injection, 10–30 min/run).Medium (5–10 min/sample).
Cost per Run < $0.50$20 - $50 (Solvents, Column wear).$10 - $100 (Deuterated solvents).
Specific Blind Spot Co-elution of isomers; UV-inactive impurities.Non-chromophoric impurities (if UV only).Inorganic salts; Paramagnetic impurities.
Decision Framework
  • Use TLC when: You are monitoring the reduction of 1-(4-chloropyridin-2-yl)ethanone to the alcohol, or performing a quick check before flash column chromatography.

  • Use HPLC when: You need to certify >98% purity for a GMP step or identify trace des-chloro impurities (dehalogenation byproducts).

  • Use qNMR when: You need to determine the exact weight % purity (assay) to calculate stoichiometry for the next reaction.

The Science of the Protocol: Overcoming "Tailing"

The pyridine nitrogen in 1-(4-Chloropyridin-2-yl)ethanol is a Lewis base. Standard silica gel plates (


) contain acidic silanol groups (

).

The Problem: The basic nitrogen interacts strongly with the acidic silanols via hydrogen bonding and acid-base attraction. This causes the spot to "drag" or tail, making it impossible to distinguish closely eluting impurities.

The Solution: We utilize a Mobile Phase Modifier .[1] Adding a volatile base (Triethylamine or Ammonia) to the solvent system essentially "caps" the active silanol sites, allowing the pyridine derivative to migrate freely based on polarity rather than acidity.

Mechanism Visualization

SilanolBlocking Silica Acidic Silanol (Si-OH) Interaction_Bad Strong H-Bonding (Tailing) Silica->Interaction_Bad Without Modifier Interaction_Good Blocked Site (Free Migration) Silica->Interaction_Good With Modifier Pyridine Analyte: Pyridine Ring Pyridine->Interaction_Bad Pyridine->Interaction_Good No Drag TEA Modifier: Triethylamine (Et3N) TEA->Silica Preferential Binding

Figure 1: Mechanism of Action. Triethylamine (TEA) competitively binds to acidic silanol sites, preventing the pyridine analyte from "sticking" and ensuring a tight, symmetrical spot.

Validated Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10]
  • Stationary Phase: Silica Gel 60 F254 Aluminum or Glass backed plates.

  • Mobile Phase Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber (

    
    ).
    
Step-by-Step Methodology
Step 1: Mobile Phase Preparation (The "95:5:1" System)

For polar pyridines like this ethanol derivative, a non-polar system (Hexane/EtOAc) is often insufficient.

  • Prepare a mixture of DCM : MeOH (95 : 5) .

  • Add 1% v/v Triethylamine (TEA) to the total volume.

    • Example: 95 mL DCM + 5 mL MeOH + 1 mL TEA.

  • Crucial: Pour into the developing chamber and add filter paper to saturate the atmosphere. Allow to equilibrate for 5 minutes.

Step 2: Sample Preparation
  • Dissolve ~5 mg of the product in 1 mL of DCM or MeOH.

  • Concentration Check: If the solution is too concentrated, the spot will overload, causing artificial tailing. If too dilute, you will miss impurities.

Step 3: Spotting and Elution
  • Spot the product alongside the starting material (likely the ketone or halide) for reference (Co-spotting is mandatory for validation).

  • Elute until the solvent front reaches ~80% of the plate height.

  • Dry: Remove plate and dry with a heat gun or air stream to evaporate the TEA (TEA absorbs UV and can mask spots if not removed).

Step 4: Visualization[2][3]
  • UV 254 nm: The pyridine ring is UV active. The product should appear as a dark spot against the green fluorescent background.

  • Iodine Stain (Optional Validation): Place in an iodine chamber.[2] The alcohol group facilitates iodine complexation, turning the spot yellow/brown. This confirms organic material that might be UV inactive (though rare for this synthesis).

Representative Data & Interpretation

Since specific Rf values depend on temperature and humidity, the following are representative relative values based on the polarity of the functional groups.

CompoundStructure NotePolarityEst. Rf (DCM:MeOH 95:5 + TEA)
Starting Material (Ketone) 1-(4-chloropyridin-2-yl)ethanoneLess Polar (C=O vs OH)0.60 – 0.70
Product 1-(4-Chloropyridin-2-yl)ethanol Polar (H-bond donor) 0.35 – 0.45
Impurity A (Des-chloro) 1-(pyridin-2-yl)ethanolSimilar Polarity0.30 – 0.40 (Likely co-elutes without optimization)
Impurity B (N-Oxide) Pyridine N-oxide derivativeHighly Polar0.05 – 0.15
Method Development Workflow

MethodDev Start Start Validation Solvent1 Try Hexane:EtOAc (1:1) Start->Solvent1 Check1 Rf < 0.2? Solvent1->Check1 Solvent2 Switch to DCM:MeOH (95:5) Check1->Solvent2 Yes (Too Polar) Check2 Spot Tailing? Check1->Check2 No (Good Rf) Solvent2->Check2 AddTEA Add 1% TEA Modifier Check2->AddTEA Yes Final Validate Purity (Single Spot @ 254nm) Check2->Final No AddTEA->Final

Figure 2: Method Development Decision Tree. This workflow ensures that the final solvent system is optimized for both polarity (Rf value) and peak shape (tailing suppression).

Troubleshooting Common Issues

Issue 1: "Ghost" Spots

Observation: Faint spots appearing near the solvent front. Cause: Residual Triethylamine (TEA) or solvent impurities. Fix: Ensure the plate is thoroughly dried (heated) before UV visualization. TEA absorbs weakly in UV; if not evaporated, it creates background noise.

Issue 2: Co-elution of De-halogenated Impurity

Observation: Single spot on TLC, but HPLC shows two peaks. Cause: The loss of Chlorine (Cl -> H) changes polarity only slightly. Fix: TLC is often insufficient to separate the 4-H analog from the 4-Cl product. This is a limitation of the technique. If de-halogenation is a risk (e.g., during aggressive reduction), you must verify with HPLC or LC-MS.

Issue 3: Spot Fading

Observation: Spots disappear after a few minutes. Cause: Volatility (unlikely for this solid) or decomposition. Fix: Mark spots immediately with a pencil under the UV lamp.

References

  • Reich, H. J., & Schafmeister, C. (n.d.). TLC Stains and Visualization. University of Wisconsin-Madison. Retrieved from [Link]

  • Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology, 533, 303-324.
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Org. Synth. (1998). General procedures for pyridine synthesis and purification. (Referencing standard workups for basic heterocycles).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Chloropyridin-2-yl)ethanol

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Chloropyridin-2-yl)ethanol (CAS No. 121638-26-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Chloropyridin-2-yl)ethanol (CAS No. 121638-26-4). As a chlorinated pyridine derivative used in complex organic synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond simple instruction to provide the causal logic behind each recommendation, ensuring a culture of safety and scientific integrity.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. 1-(4-Chloropyridin-2-yl)ethanol is a solid organic compound that presents multiple health hazards. Its classification dictates the necessary precautions for handling and the imperative for its disposal as regulated hazardous waste.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed (H302).

  • Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335).

  • Structural Concerns: As a halogenated organic compound, it falls into a specific category of chemical waste that requires careful segregation and disposal.[1][2] Thermal decomposition may produce highly toxic fumes, including oxides of carbon and nitrogen, and hydrogen chloride gas.[3][4]

The following table summarizes the critical hazard information for 1-(4-Chloropyridin-2-yl)ethanol.

Hazard Classification GHS Pictogram Hazard Code Description
Acute toxicity, OralGHS07 (Exclamation Mark)H302Harmful if swallowed.
Skin irritationGHS07 (Exclamation Mark)H315Causes skin irritation.
Eye irritationGHS07 (Exclamation Mark)H319Causes serious eye irritation.
Specific target organ toxicityGHS07 (Exclamation Mark)H335May cause respiratory irritation.

Section 2: Personal Protective Equipment (PPE) and Safe Handling

The risk of exposure is managed through a combination of engineering controls and appropriate PPE. The causality is simple: creating barriers between the researcher and the chemical is paramount.

  • Engineering Controls: All handling of 1-(4-Chloropyridin-2-yl)ethanol, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[1][5] This is the primary defense against respiratory exposure to the solid dust or vapors from solutions.

  • Eye Protection: Chemical safety goggles are mandatory to protect against the serious eye irritation hazard.[1] Standard safety glasses do not provide a sufficient seal against splashes or fine particulates.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and changed immediately if contamination is suspected. The goal is to prevent any skin contact, which can cause irritation.

  • Hygiene: Wash hands thoroughly after handling the substance, even if gloves were worn.[6] Contaminated clothing should be removed and laundered before reuse.

Section 3: Spill Management Protocol

In the event of an accidental spill, a prepared and swift response is critical to prevent exposure and environmental contamination.

For a small laboratory spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: If not already running, turn on the fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb large quantities of the substance, especially if dissolved in a solvent.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a sturdy, leak-proof container designated for hazardous waste.[1][6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, followed by soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it according to the disposal procedures in Section 4.

Under no circumstances should a spill be washed into a drain or waterway.[1][3]

Section 4: Core Disposal Procedure

The disposal of 1-(4-Chloropyridin-2-yl)ethanol is governed by federal, state, and local regulations.[7] In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.

The Cardinal Rule: 1-(4-Chloropyridin-2-yl)ethanol and its containers must never be disposed of in the regular trash or down the sink.

Step-by-Step Disposal Protocol
  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste. Due to its structure, it is specifically categorized as a halogenated organic waste .[1][2]

  • Container Selection:

    • Use only designated, leak-proof, and chemically compatible hazardous waste containers.

    • The container must have a tight-fitting screw cap.[7]

    • Ensure the container is clean and dry before adding waste.

  • Waste Segregation:

    • Crucially, keep halogenated organic waste separate from non-halogenated waste. [2] Mixing these waste streams significantly complicates and increases the cost of disposal.

    • Do not mix this waste with incompatible materials such as strong acids or strong oxidizing agents.[3]

  • Accumulation and Labeling:

    • Collect waste in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[7]

    • Attach a completed hazardous waste label to the container before adding the first drop of waste. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name of all contents (e.g., "Waste 1-(4-Chloropyridin-2-yl)ethanol in Dichloromethane"). Avoid abbreviations or formulas.

      • The approximate concentrations of each component.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • Keep the container closed at all times except when actively adding waste.

  • Requesting Pickup:

    • Store the sealed and labeled container in the SAA until it is ready for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Do not overfill containers; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating different waste streams containing 1-(4-Chloropyridin-2-yl)ethanol.

G cluster_form Physical Form cluster_solvent Solvent Type cluster_output Waste Stream start Waste Containing 1-(4-Chloropyridin-2-yl)ethanol Generated q_form Solid, Solution, or Contaminated? start->q_form q_solvent Solvent Halogenated? q_form->q_solvent Solution out_solid Halogenated Organic Solid Waste q_form->out_solid Unused/Expired Solid out_labware Contaminated Solid Lab Waste q_form->out_labware Contaminated Labware (Gloves, Wipes, Glassware) out_halo Halogenated Organic Liquid Waste q_solvent->out_halo Yes (e.g., DCM, Chloroform) out_nonhalo Non-Halogenated Organic Liquid Waste q_solvent->out_nonhalo No (e.g., Ethanol, Hexanes)

Sources

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